4,7-dichloroThiazolo[4,5-d]pyridazine
Overview
Description
“4,7-dichloroThiazolo[4,5-d]pyridazine” is a chemical compound with the CAS Number: 13669-90-4 . It has a molecular weight of 206.05 . The IUPAC name for this compound is 4,7-dichloro [1,3]thiazolo [4,5-d]pyridazine . The InChI code for this compound is 1S/C5HCl2N3S/c6-4-2-3 (11-1-8-2)5 (7)10-9-4/h1H .
Synthesis Analysis
The synthesis of this compound involves various methods. One of the methods involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves the use of Cu (II)-catalyzed aerobic 6- endo - trig cyclizations . A TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation of ketene N,S -acetals, and N -tosylhydrazones provides a variety of trisubstituted pyridazines in good yields .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo and pyridazine ring. The InChI key for this compound is SDQRRNVFGWTOKK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving this compound include aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles . Thiols formed the bis-derivatives only .
Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 171-173 . The storage temperature for this compound is -10 .
Scientific Research Applications
Antimicrobial Applications
Synthesis and Biological Evaluation as Antimicrobial Agents : Novel urea and thiourea derivatives of thiazolo[4,5-d]pyridazine were synthesized and evaluated for their antimicrobial properties. These compounds displayed broad-spectrum antibacterial activity, particularly effective against Gram-positive strains, and also showed growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents, demonstrated the potential of certain derivatives for high antibacterial activity (Azab et al., 2013).
Anticancer and Anti-inflammatory Applications
Anticancer Active Thiazolo[4,5-c]pyridazines : A high-pressure synthesis method for thiazolo[4,5-c]pyridazine derivatives showed promising in vitro cytotoxic activities against various human cancer cell lines, suggesting potential applications in anti-cancer drug design (Ibrahim & Behbehani, 2020).
Antimicrobial and Anti-inflammatory Activities of Pyrazolo[3,4-d]pyridazines : Pyrazolo[3,4-d]pyridazines displayed good antimicrobial, anti-inflammatory, and analgesic activities, indicating their potential use in the development of new therapeutic agents (Zaki et al., 2016).
Photovoltaic and Luminescent Properties
Organic Photovoltaics Applications : Derivatives of thiadiazolo[3,4-d]pyridazine have been studied for their potential use in organic photovoltaics, showcasing their role in the development of photovoltaic materials (Chmovzh et al., 2022).
Luminescent Properties for NIR OLED : A study on the luminescent properties of certain compounds involving [1,2,5]thiadiazolo[3,4-d]pyridazine indicated their potential application as an active emitting layer in NIR OLEDs and as IR luminophores (Chmovzh et al., 2021).
Safety and Hazards
The safety information for 4,7-dichloroThiazolo[4,5-d]pyridazine includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Properties
IUPAC Name |
4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-4-2-3(11-1-8-2)5(7)10-9-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRRNVFGWTOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=NN=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-90-4 | |
Record name | 4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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